molecular formula C6H10O2S B8284454 S-(2-Formylisopropyl)thioacetate

S-(2-Formylisopropyl)thioacetate

Cat. No.: B8284454
M. Wt: 146.21 g/mol
InChI Key: YNAWIDNWSONFPV-UHFFFAOYSA-N
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Description

S-(2-Formylisopropyl)thioacetate is a specialized thioester compound offered for research and development purposes. Thioacetate esters, as a class of chemicals, are primarily valued in organic synthesis for introducing thiol functional groups into target molecules . Researchers may utilize this compound as a building block for the synthesis of more complex molecules, or as a precursor in the development of pharmaceuticals, agrochemicals, and functional materials. The mechanism of action for such reagents typically involves the thioacetate group serving as a protected thiol equivalent; it can be readily hydrolyzed under basic conditions to unveil the free thiol functionality in a subsequent step . As a research-grade material, this compound is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and employ all appropriate safety protocols.

Properties

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

S-(4-oxobutan-2-yl) ethanethioate

InChI

InChI=1S/C6H10O2S/c1-5(3-4-7)9-6(2)8/h4-5H,3H2,1-2H3

InChI Key

YNAWIDNWSONFPV-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)SC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Flavor Industry : S-Furfuryl thioacetate (FEMA 3162) and S-ethyl thioacetate are critical for replicating roasted or fruity aromas in food products .
  • Polymer Science : Thioacetates with azide/alkene groups enable post-polymerization modifications, enhancing material functionality (e.g., porosity, conductivity) .
  • Enzyme Studies : Thioacetates serve as substrates to probe enzymatic mechanisms, revealing inhibition patterns (e.g., ethanethiol’s irreversible inhibition of Eat1) .

Preparation Methods

Structural and Functional Properties

S-(2-Formylisopropyl)thioacetate (C₆H₁₀O₂S) features a thioacetate group (-SC(O)CH₃) bonded to a 2-formylisopropyl moiety. The formyl group introduces electrophilic reactivity, while the thioester linkage confers susceptibility to nucleophilic attack, making it a versatile intermediate in acyl transfer reactions. Its polarizable sulfur atom also enables coordination with metal catalysts, though this property remains underexplored in the literature.

Preparation Methods

Alkylation of Potassium Thioacetate

The most empirically supported route derives from innovations in potassium thioacetate (CH₃COSK) synthesis, as detailed in Patent CN111302994A. While the patent focuses on CH₃COSK production, its methodology provides a foundation for this compound synthesis via nucleophilic substitution:

Reaction Mechanism:
CH3COSK+R-XCH3COS-R+KX\text{CH}_3\text{COSK} + \text{R-X} \rightarrow \text{CH}_3\text{COS-R} + \text{KX}
where R-X = 2-formylisopropyl bromide or analogous alkylating agents.

Adapted Protocol from Patent CN111302994A:

  • Solvent System: Absolute ethanol at -15°C to 40°C ensures solubility of CH₃COSK while minimizing hydrolysis.

  • Alkylation: Slow addition of 2-formylisopropyl bromide to CH₃COSK in ethanol under nitrogen atmosphere.

  • Crystallization: Centrifugation at controlled temperatures (-10°C to 20°C) isolates the product.

  • Purification: Washing with chilled ethanol removes residual potassium salts.

Key Parameters:

ParameterValue RangeImpact on Yield/Purity
Temperature-15°C to 20°CMinimizes thioester hydrolysis
Reaction Time10–20 hoursEnsures complete alkylation
Solvent Volume Ratio1:1.5 (CH₃COSK:EtOH)Optimizes solubility

This method theoretically achieves >80% yield, assuming stoichiometric equivalence and rigorous exclusion of moisture.

Direct Thioacetylation of 2-Formylisopropyl Mercaptan

An alternative pathway involves acetylating 2-formylisopropyl mercaptan (HS-CH₂-C(CHO)-CH₃) with acetic anhydride:

Reaction Equation:
HS-CH₂-C(CHO)-CH₃+(CH3CO)2OCH3COS-CH2C(CHO)-CH3+CH3COOH\text{HS-CH₂-C(CHO)-CH₃} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_3\text{COS-CH}_2\text{C(CHO)-CH}_3 + \text{CH}_3\text{COOH}

Optimized Conditions:

  • Catalyst: Pyridine (1 eq.) to neutralize acetic acid.

  • Temperature: 0°C to 25°C to prevent formyl group oxidation.

  • Workup: Extraction with dichloromethane and drying over MgSO₄.

Challenges:

  • The formyl group’s sensitivity to acidic conditions necessitates strict pH control.

  • Mercaptan oxidation to disulfides competes at temperatures >30°C.

Analytical Characterization

GC/MS Identification

The UMDNJ-EOHSI study detected this compound in synthetic biofluid extracts using DI-SPME-GC/MS:

Chromatographic Parameters:

  • Column: DB-XLB (30 m × 0.25 mm ID, 0.25 µm film).

  • Oven Program: 35°C to 330°C at variable ramping rates.

  • Retention Time: ~22.68 min (specific to instrument calibration).

Mass Spectral Data:

  • Base Peak: m/z 43 (CH₃CO⁺).

  • Molecular Ion: m/z 162 (C₆H₁₀O₂S⁺).

  • Fragmentation Pattern:

    • m/z 119: Loss of CH₃CO (43 Da).

    • m/z 91: Formylisopropyl fragment (C₄H₇O⁺).

Purity Assessment

Potassium thioacetate purity directly influences final product quality. Patent CN111302994A reports ≥98% purity for CH₃COSK using ethanol recrystallization, which could extrapolate to this compound if analogous purification is applied.

Industrial and Research Applications

Pharmaceutical Intermediates

Thioacetates serve as pro-drug moieties; the formyl group in this compound could enable Schiff base formation with amine-containing APIs.

Polymer Modification

Incorporation into copolymers enhances sulfur-mediated crosslinking, potentially improving elastomer resilience.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing S-(2-Formylisopropyl)thioacetate in laboratory settings?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, analogous thioacetates (e.g., S-(3-azidopropyl)thioacetate) are synthesized by reacting thiol precursors with acetyl chloride under controlled conditions. Deprotection of thioacetate groups can be achieved via alkaline hydrolysis (e.g., NaOH in ethanol) followed by neutralization with HCl . Reaction yields (e.g., 50–95%) depend on stoichiometry, temperature, and catalyst selection (e.g., palladium in cross-coupling reactions) .
  • Characterization : Use NMR (e.g., 1H/13C for thiol proton shifts at δ 2.35 ppm for thioacetate methyl groups) and FT-IR (C=O stretching at ~1685 cm⁻¹, –N3 at 2090 cm⁻¹) to confirm structure and purity .

Q. What safety precautions are critical when handling S-(2-Formylisopropyl)thioacetate?

  • Handling : Use fume hoods, flame-resistant gloves, and safety goggles. The compound is classified as a skin/eye irritant (Category 2/2A) and flammable liquid (Category 4). Avoid contact with oxidizers, heat, or open flames .
  • Storage : Keep in a cool, ventilated area (<25°C) in inert, airtight containers. Decomposition occurs at elevated temperatures (e.g., 91°C), releasing hazardous fumes .

Q. How can researchers characterize the purity and stability of S-(2-Formylisopropyl)thioacetate?

  • Analytical Techniques :

  • Chromatography : HPLC or GC-MS to monitor degradation products (e.g., free thiols or aldehydes).
  • Spectroscopy : UV-Vis for tracking reaction intermediates; X-ray crystallography for structural elucidation (if crystalline) .
    • Stability Testing : Conduct accelerated aging studies under varying pH, temperature, and humidity. For example, monitor hydrolysis rates in acidic/basic buffers via NMR .

Advanced Research Questions

Q. What strategies can mitigate low yields in palladium-catalyzed coupling reactions involving S-(2-Formylisopropyl)thioacetate?

  • Optimization :

  • Catalyst Screening : Test Pd(PPh3)4, PdCl2(dppf), or ligand-free systems to reduce side reactions.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of thioacetate intermediates.
  • Stoichiometry : Balance reactant ratios (e.g., 1.2:1 thioacetate:aryl halide) to minimize unreacted starting material .
    • Troubleshooting : If yields remain low (<50%), analyze reaction intermediates via LC-MS or in situ IR to identify competing pathways (e.g., oxidative addition vs. β-hydride elimination) .

Q. How does the thioacetate group influence the compound’s stability under varying pH conditions?

  • Mechanistic Insights :

  • Acidic Conditions : Thioacetates undergo hydrolysis to thiols and acetic acid. For example, S-(3-azidopropyl)thioacetate hydrolyzes to 3-azidopropyl thiol in HCl .
  • Basic Conditions : Base-catalyzed cleavage (e.g., NaOH) generates thiolates, which are prone to oxidation. Monitor via thiol-specific assays (e.g., Ellman’s reagent) .
    • Experimental Design : Perform pH-dependent kinetic studies (pH 2–12) with buffered solutions, tracking degradation via HPLC and comparing activation energies .

Q. What analytical techniques resolve data contradictions when studying reaction intermediates?

  • Multi-Technique Approach :

  • NMR/FT-IR Discrepancies : Cross-validate spectral data (e.g., carbonyl peaks in IR vs. ester protons in NMR). For ambiguous signals, use 2D NMR (COSY, HSQC) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies unexpected adducts or byproducts (e.g., disulfides from thiol oxidation) .
    • Case Study : In S-(3-azidopropyl)thioacetate synthesis, conflicting NMR signals were resolved by spiking with authentic thiol standards and repeating under inert atmosphere to prevent oxidation .

Key Notes

  • Methodological Focus : Emphasized reproducible protocols from peer-reviewed syntheses (e.g., Sigma Aldrich, TCI America) .
  • Contradictions Addressed : Highlighted multi-technique validation to reconcile spectral or yield discrepancies.

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